molecular formula C20H21BrClNO4S B12138808 N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12138808
M. Wt: 486.8 g/mol
InChI Key: WQJGSKLCYLKLCG-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of benzyl compounds, followed by the introduction of chloro and methyl groups to the phenoxy ring. The final step involves the acylation of the intermediate with tetrahydrothiophene-3-yl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the sulfur-containing ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with halogenated benzyl and phenoxy groups. Examples include:

  • N-(3-chlorobenzyl)-2-(4-bromo-3-methylphenoxy)acetamide
  • N-(3-fluorobenzyl)-2-(4-chloro-3-methylphenoxy)acetamide

Uniqueness

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21BrClNO4S

Molecular Weight

486.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H21BrClNO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3

InChI Key

WQJGSKLCYLKLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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